molecular formula C20H24ClN3O2 B1669025 Cilansetron hydrochloride CAS No. 209859-87-0

Cilansetron hydrochloride

Cat. No.: B1669025
CAS No.: 209859-87-0
M. Wt: 373.9 g/mol
InChI Key: JXQUEAGLZNCBHC-QCUBGVIVSA-N
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Description

Cilansetron Hydrochloride is an experimental drug that functions as a potent and selective 5-hydroxytryptamine 3 receptor antagonist. It was developed by Solvay Pharmaceuticals for the treatment of irritable bowel syndrome with diarrhea predominance. The compound works by blocking the nervous and chemical signals from reaching the 5-hydroxytryptamine 3 receptors, which are responsible for causing symptoms such as nausea and excess bowel movements .

Preparation Methods

The synthesis of Cilansetron Hydrochloride involves several steps, including the preparation of the mother liquor. For example, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide to achieve a mother liquor concentration of 40 mg/mL

Chemical Reactions Analysis

Cilansetron Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the chemical structure of this compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Cilansetron Hydrochloride has several scientific research applications, including:

Mechanism of Action

Cilansetron Hydrochloride exerts its effects by blocking the action of 5-hydroxytryptamine 3 receptors, which are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By inhibiting the activation of these channels, this compound modulates the enteric nervous system, reducing symptoms associated with irritable bowel syndrome .

Comparison with Similar Compounds

Cilansetron Hydrochloride is similar to other 5-hydroxytryptamine 3 receptor antagonists, such as Alosetron and Granisetron. this compound is unique in its ability to be effective in both men and women with irritable bowel syndrome with diarrhea predominance. Unlike Alosetron, which was withdrawn from the market due to safety concerns, this compound has shown a lower incidence of adverse events .

Similar Compounds

  • Alosetron
  • Granisetron
  • Ondansetron

This compound stands out due to its specific design for irritable bowel syndrome and its effectiveness across genders .

Properties

CAS No.

209859-87-0

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrate;hydrochloride

InChI

InChI=1S/C20H21N3O.ClH.H2O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H;1H2/t15-;;/m1../s1

InChI Key

JXQUEAGLZNCBHC-QCUBGVIVSA-N

SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl

Isomeric SMILES

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl

Appearance

Solid powder

Key on ui other cas no.

209859-87-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cilansetron Hydrochloride;  KC-9946;  KC 9946;  KC9946; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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